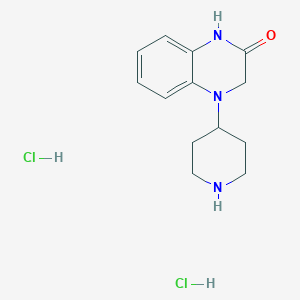

4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-yl-1,3-dihydroquinoxalin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c17-13-9-16(10-5-7-14-8-6-10)12-4-2-1-3-11(12)15-13;;/h1-4,10,14H,5-9H2,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAOOJLHSDJKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(=O)NC3=CC=CC=C32.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride typically involves the following steps:

Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to form the desired piperidine derivative.

Condensation Reaction: The piperidine derivative is then condensed with a suitable quinoxaline precursor to form the quinoxaline core.

Hydrochloride Formation: The final product is obtained by treating the quinoxaline derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Piperidine Ring

-

Deprotonation and Alkylation : The secondary amine in the piperidine ring (protonated as a hydrochloride salt) can undergo deprotonation under basic conditions, enabling nucleophilic substitution. For example, reductive amination with aldehydes/ketones or alkylation with bromoacetate derivatives is feasible, as seen in analogous piperidine derivatives .

-

Acylation : Coupling with carboxylic acids (e.g., phenoxyacetyl chloride) using HBTU/HOBt as activating agents forms stable amides .

Quinoxalinone Core

-

Electrophilic Aromatic Substitution : The electron-rich aromatic ring may undergo nitration or halogenation, though direct examples are not reported in the provided sources.

-

Cyclization : Similar tetrahydroquinoxalinone derivatives participate in Pictet-Spengler reactions with tryptamines to form spirocyclic compounds .

Amide Coupling

Example : Reaction with 3-(2-chlorophenyl)-propanoyl chloride under NaH-mediated conditions yields acylated derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | NaH, 3-(2-chlorophenyl)-propanoyl chloride, DMF | N-(3-(2-chlorophenyl)propanoyl) derivative | ~50% |

Reductive Amination

Example : Piperidin-4-one reacts with anilines (e.g., 2-chloroaniline) via reductive amination using NaBH(OAc)₃ to form substituted piperidines .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, acetic acid | 1-(4-Anilinopiperidine) derivative | 75–85% |

Deprotection and Functionalization

Example : Trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl carbamate intermediates generates free amines for subsequent reactions .

Hazard Considerations

The compound’s dihydrochloride form poses risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Reactions should be conducted under inert atmospheres with appropriate PPE .

Inferred Reaction Pathways

While direct data on this compound is limited, analogous piperidine-quinoxaline systems suggest:

-

Suzuki-Miyaura Cross-Coupling : Potential for aryl boronic acid coupling at halogenated positions.

-

Mannich Reactions : Formation of β-amino ketones using formaldehyde and secondary amines.

Key Research Findings

-

Spirocyclic Derivatives : Spiro[piperidine-4,1-pyrido[3,4-b]indole] analogs synthesized via Pictet-Spengler reactions exhibit enhanced bioactivity (e.g., CFTR co-potentiation) .

-

Anti-inflammatory Activity : Structural analogs (e.g., 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) show pyroptosis inhibition (24.9% at 10 µM) .

Scientific Research Applications

Neuropharmacology

This compound has been investigated for its effects on the central nervous system. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognitive function. Its piperidine moiety is particularly relevant for interactions with various receptors, including dopamine and serotonin receptors.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of tetrahydroquinoxaline compounds for their neuroprotective properties. The results indicated that modifications to the piperidine structure enhanced binding affinity to serotonin receptors, suggesting therapeutic potential for anxiety and depression disorders .

Cancer Research

Research indicates that 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride may exhibit anti-cancer properties. Its ability to influence cell signaling pathways involved in apoptosis and cell proliferation makes it a candidate for further investigation in oncological studies.

Case Study : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable investigation published in Cancer Letters demonstrated that treatment with this compound resulted in significant cell death in breast cancer cells through the activation of caspase pathways .

Biochemical Assays

The compound serves as a valuable tool in biochemical assays due to its ability to inhibit specific enzymes or receptors. It is often used to study the mechanisms of action of other pharmacological agents or to elucidate biochemical pathways.

Example Application : Researchers have utilized this compound to assess its inhibitory effects on certain kinases involved in signal transduction pathways. The results have implications for understanding drug resistance mechanisms in cancer therapy .

Mechanism of Action

The mechanism by which 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Key Structural Features

- SMILES :

C1CNCCC1N2CC(=O)NC3=CC=CC=C32 - InChIKey: AMNYVTQNHZUOOO-UHFFFAOYSA-N The structure combines a piperidine moiety (a six-membered amine ring) with a partially saturated quinoxaline core, where the ketone group at position 2 introduces polarity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, are calculated for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.14444 | 155.6 |

| [M+Na]⁺ | 254.12638 | 167.6 |

| [M+NH₄]⁺ | 249.17098 | 163.3 |

| [M-H]⁻ | 230.12988 | 157.7 |

These values suggest a compact conformation in the gas phase, typical for rigid bicyclic structures .

Comparison with Structurally Similar Compounds

Structural Analogues

1,2,3,4-Tetrahydroquinoxaline Derivatives Example: Unsubstituted 1,2,3,4-tetrahydroquinoxaline lacks the piperidine and ketone groups. This reduces steric bulk and polarity, likely lowering solubility compared to the dihydrochloride salt form of the target compound. Impact: The ketone group in the target compound may enhance hydrogen-bonding capacity, influencing receptor binding or metabolic stability.

Piperidine-Containing Heterocycles Example: Piperidine itself (C₅H₁₁N) is a simple amine ring.

Physicochemical Comparisons

The dihydrochloride salt form distinguishes this compound from neutral analogs. For instance:

- Solubility: The salt form increases water solubility, critical for bioavailability. Neutral analogs (e.g., free base quinoxalinones) typically require organic solvents for dissolution.

- Stability : Protonation of the piperidine nitrogen in the salt form may reduce oxidative degradation compared to free bases.

Collision Cross-Section (CCS) Trends

CCS values for the target compound’s [M+H]⁺ ion (155.6 Ų) align with similarly sized bicyclic amines. For comparison:

- Piperazine derivatives : Smaller CCS (140–150 Ų) due to reduced ring strain.

- Bulkier fused-ring systems (e.g., indole-piperidine hybrids): Higher CCS (160–180 Ų) due to extended conformations.

Research Implications and Limitations

Gaps in Literature No peer-reviewed studies on synthesis, bioactivity, or clinical applications of this compound are currently available, limiting direct comparisons. Structural predictions, however, suggest it shares traits with neuromodulators or kinase inhibitors due to its quinoxaline-piperidine framework.

Key Considerations for Future Studies

- Synthetic Routes : Optimize yield and purity for the dihydrochloride salt.

- Biological Screening: Prioritize assays targeting serotonin or dopamine receptors, common for quinoxaline derivatives.

- Analytical Development : Utilize CCS data (Table 1) for LC-MS/MS method optimization.

Biological Activity

4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to comprehensively review the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the empirical formula and a molecular weight of 290.22 g/mol. It is classified as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and therapeutic applications .

Research indicates that 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride may interact with various biological targets:

- Receptor Modulation : This compound has been shown to modulate glutamate receptor activity, which is crucial for synaptic transmission and plasticity in the central nervous system. Its interaction with these receptors suggests potential applications in neuropharmacology .

- Antifilarial Activity : Preliminary studies have indicated that compounds structurally related to this tetrahydroquinoxaline derivative exhibit antifilarial properties. They demonstrate macrofilaricidal and microfilaricidal activities against filarial parasites, indicating a promising avenue for further exploration in parasitic disease treatment .

Biological Activities

The biological activities of 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective | Potential modulation of glutamate receptors may offer protective effects against neurodegenerative diseases. |

| Antifilarial | Exhibits macrofilaricidal and microfilaricidal activity against Brugia malayi. |

| Anti-inflammatory | Related compounds have shown anti-inflammatory effects in various models. |

Case Studies

- Neuropharmacological Effects : A study explored the effects of similar tetrahydroquinoxaline derivatives on neuronal cultures. The results indicated that these compounds could enhance synaptic plasticity by modulating NMDA receptor activity, suggesting potential applications in treating cognitive disorders .

- Antifilarial Research : In a controlled study involving Mastomys coucha, a related compound demonstrated significant efficacy against Brugia malayi, achieving over 50% adulticidal activity at specific dosages. This highlights the potential for developing new antifilarial agents based on the tetrahydroquinoxaline scaffold .

- Inflammation Models : Compounds with structural similarities have been tested in inflammation models, showing reduced markers of inflammation and improved outcomes in conditions such as arthritis and colitis. These findings point towards a broader therapeutic potential beyond parasitic infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.